molecular formula C18H34N2O5 B13368074 Methyl 2-((2-((tert-butoxycarbonyl)(methyl)amino)ethyl)((1r,4r)-4-(hydroxymethyl)cyclohexyl)amino)acetate

Methyl 2-((2-((tert-butoxycarbonyl)(methyl)amino)ethyl)((1r,4r)-4-(hydroxymethyl)cyclohexyl)amino)acetate

Cat. No.: B13368074
M. Wt: 358.5 g/mol
InChI Key: IXQVGOSEUUHCNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-((2-((tert-butoxycarbonyl)(methyl)amino)ethyl)((1r,4r)-4-(hydroxymethyl)cyclohexyl)amino)acetate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other amino acid derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((2-((tert-butoxycarbonyl)(methyl)amino)ethyl)((1r,4r)-4-(hydroxymethyl)cyclohexyl)amino)acetate typically involves multiple steps. One common method includes the protection of amino groups using the tert-butoxycarbonyl (Boc) group. This is followed by the coupling of the protected amino acid with other reactants under controlled conditions .

Industrial Production Methods

Industrial production of this compound often employs automated synthesis machines that can handle the multiple steps required for its preparation. These machines ensure precise control over reaction conditions, such as temperature, pH, and reactant concentrations, to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((2-((tert-butoxycarbonyl)(methyl)amino)ethyl)((1r,4r)-4-(hydroxymethyl)cyclohexyl)amino)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often include specific temperatures, solvents, and catalysts to facilitate the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .

Scientific Research Applications

Methyl 2-((2-((tert-butoxycarbonyl)(methyl)amino)ethyl)((1r,4r)-4-(hydroxymethyl)cyclohexyl)amino)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the preparation of peptide-based probes for studying protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action for this compound involves its ability to interact with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amino group that can participate in further chemical reactions. This selective deprotection is crucial for its role in peptide synthesis and other applications .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-((2-((tert-butoxycarbonyl)(methyl)amino)ethyl)amino)acetate
  • Methyl 2-((2-((tert-butoxycarbonyl)(methyl)amino)ethyl)((1r,4r)-4-(hydroxymethyl)cyclohexyl)amino)propanoate

Uniqueness

Methyl 2-((2-((tert-butoxycarbonyl)(methyl)amino)ethyl)((1r,4r)-4-(hydroxymethyl)cyclohexyl)amino)acetate is unique due to its specific structure, which includes a cyclohexyl group and a hydroxymethyl group. These features provide distinct chemical properties and reactivity compared to other similar compounds .

Properties

Molecular Formula

C18H34N2O5

Molecular Weight

358.5 g/mol

IUPAC Name

methyl 2-[[4-(hydroxymethyl)cyclohexyl]-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]amino]acetate

InChI

InChI=1S/C18H34N2O5/c1-18(2,3)25-17(23)19(4)10-11-20(12-16(22)24-5)15-8-6-14(13-21)7-9-15/h14-15,21H,6-13H2,1-5H3

InChI Key

IXQVGOSEUUHCNG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCN(CC(=O)OC)C1CCC(CC1)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.